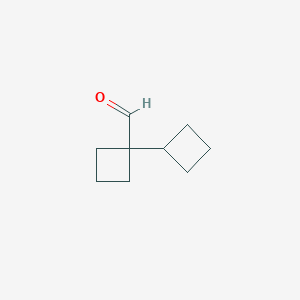
1-Cyclobutylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O. It features a unique structure comprising two cyclobutane rings and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with cyclobutanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalytic systems to enhance reaction efficiency and reduce production costs. The compound is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: 1-Cyclobutylcyclobutane-1-carboxylic acid.
Reduction: 1-Cyclobutylcyclobutanol.
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
1-Cyclobutylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyclobutylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the compound’s unique structure allows it to participate in ring-opening reactions, which are valuable in the synthesis of cyclic compounds .
Comparison with Similar Compounds
Cyclobutanone: A simpler analog with a single cyclobutane ring and a ketone functional group.
Cyclobutylmethanol: Contains a cyclobutane ring and a hydroxyl group.
Cyclobutylcarboxylic acid: Features a cyclobutane ring and a carboxylic acid group
Uniqueness: 1-Cyclobutylcyclobutane-1-carbaldehyde is unique due to its dual cyclobutane rings and aldehyde functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and material science .
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-cyclobutylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-9(5-2-6-9)8-3-1-4-8/h7-8H,1-6H2 |
InChI Key |
FPBVQWXYFAHFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13268685.png)
![2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)
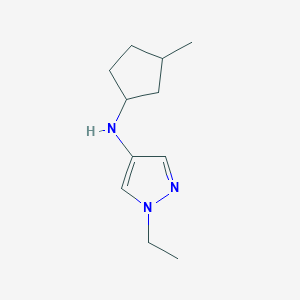
![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
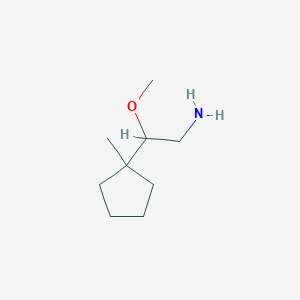
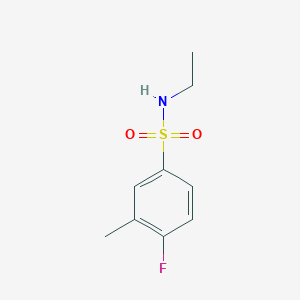
![2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol](/img/structure/B13268722.png)
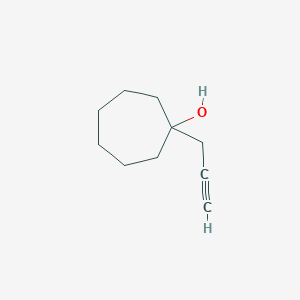

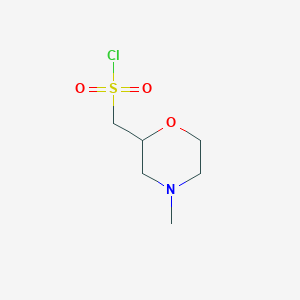
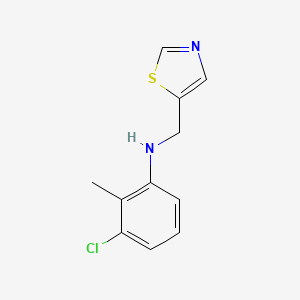
amine](/img/structure/B13268746.png)

